![molecular formula C5H3F3N2O3 B2943387 1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione CAS No. 871497-75-5](/img/structure/B2943387.png)
1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione
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Overview
Description
1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C5H3F3N2O3 and a molecular weight of 196.08 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for 1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione is 1S/C5H3F3N2O3/c6-5(7,8)1-10-3(12)2(11)9-4(10)13/h1H2,(H,9,11,13) . This code provides a textual representation of the molecule’s structure, which can be used to generate a 3D model.It has a storage temperature of room temperature . More detailed physical and chemical properties could not be found in the available resources.
Scientific Research Applications
Corrosion Inhibition
The study by Cruz, Martinez, Genescà, and García-Ochoa (2004) explores the use of imidazoline derivatives in the inhibition of carbon steel corrosion in acid media. Although the specific compound of interest isn't directly mentioned, related compounds like imidazolidine and imidazoline have shown significant efficiency in corrosion inhibition, which suggests potential applications for structurally similar compounds in protecting metals against corrosion in acidic environments (Cruz et al., 2004).
Pharmaceutical Research
Gomez-Monterrey et al. (2010) report on the synthesis of spirooxoindolepyrrolidine derivatives as modulators of p53 activity, showcasing the role of imidazole and imidazolidine derivatives in developing potential cancer therapies. These compounds were shown to inhibit cell growth in various human tumor cells, highlighting the therapeutic applications of imidazolidine derivatives in oncology (Gomez-Monterrey et al., 2010).
Synthetic Chemistry
Zhang, Shen, and Lu (2011) discuss the synthesis of optically pure trifluoromethylated imidazolidine, oxazolidine, and thiazolidine derivatives, emphasizing the importance of these compounds in organic synthesis and pharmaceutical applications. Their research demonstrates a method for creating trifluoromethylated imidazolidine derivatives with high diastereoselectivity, useful in the development of new drugs and materials (Zhang et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O3/c6-5(7,8)1-10-3(12)2(11)9-4(10)13/h1H2,(H,9,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFWLUOLKLGYDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)N1C(=O)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione |
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